5-n-Tricosylresorcinol

Lipoxygenase inhibition Enzyme kinetics Anti-inflammatory

5-n-Tricosylresorcinol (CAS 70110-60-0) is a long-chain 5-alkylresorcinol with a C23 saturated alkyl side chain at the 5-position of the resorcinol ring, molecular formula C29H52O2 and molecular weight 432.7 g/mol. This compound is a phenolic lipid (resorcinolic lipid) found in cereal grains including wheat bran and rye, and is also produced as a structural cyst lipid during encystment of Azotobacter vinelandii.

Molecular Formula C29H52O2
Molecular Weight 432.7 g/mol
CAS No. 70110-60-0
Cat. No. B016905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-n-Tricosylresorcinol
CAS70110-60-0
Molecular FormulaC29H52O2
Molecular Weight432.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O
InChIInChI=1S/C29H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-24-28(30)26-29(31)25-27/h24-26,30-31H,2-23H2,1H3
InChIKeyOHTBGMREZYLZQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

5-n-Tricosylresorcinol (CAS 70110-60-0) Procurement Guide: C23 Alkylresorcinol Specifications and Scientific Positioning


5-n-Tricosylresorcinol (CAS 70110-60-0) is a long-chain 5-alkylresorcinol with a C23 saturated alkyl side chain at the 5-position of the resorcinol ring, molecular formula C29H52O2 and molecular weight 432.7 g/mol [1]. This compound is a phenolic lipid (resorcinolic lipid) found in cereal grains including wheat bran and rye, and is also produced as a structural cyst lipid during encystment of Azotobacter vinelandii [2]. It belongs to the class of 5-n-alkylresorcinols that exhibit chain-length-dependent biological activities including antifungal, antioxidant, enzyme inhibition, and membrane-modulating effects [3].

Why 5-n-Tricosylresorcinol Cannot Be Substituted with Other 5-Alkylresorcinol Homologs in Research Applications


5-n-Alkylresorcinols cannot be treated as interchangeable reagents or reference standards because their biological activities, physicochemical properties, and cellular interactions are fundamentally dependent on alkyl chain length. Systematic structure-activity relationship (SAR) studies demonstrate that chain length governs multiple functional parameters: antioxidant IC50 values vary 6-fold between C15:0 and C23:0 homologs [1]; cytotoxicity IC50 against normal fibroblasts differs by >10-fold between C17:0 (171 µM) and C23:0 (1965 µM) [2]; lipoxygenase inhibition efficiency increases with chain length, with C23:0 being the most efficient among tested homologs [3]; and membrane incorporation/partitioning behavior is chain-length-dependent [4]. Substituting a different homolog (e.g., C21:0 or C25:0) alters both potency and selectivity profiles, rendering cross-study comparisons invalid and experimental outcomes non-reproducible without exact homolog matching.

5-n-Tricosylresorcinol: Quantitative Differentiation Evidence Against Comparator Alkylresorcinols


Lipoxygenase Inhibition: C23 Homolog as the Most Efficient Inhibitor in SAR Series

Among tested 5-n-alkylresorcinol homologs, 5-n-tricosylresorcinol (C23:0 AR) was identified as the most efficient inhibitor of soybean lipoxygenase isoenzymes (L-1, L-2, L-3) with IC50 values in the range of several µM, regardless of substrate used (linoleic acid or arachidonic acid) [1]. The inhibitory activity showed positive correlation with aliphatic chain length; longer-chain homologs demonstrated greater inhibitory efficiency than shorter-chain counterparts (e.g., C15:0). This chain-length-dependent activity was also reflected in Ki values [1].

Lipoxygenase inhibition Enzyme kinetics Anti-inflammatory

Cytotoxicity Profile: C23:0 Exhibits 11.5-Fold Lower Cytotoxicity to Normal Fibroblasts than C17:0 Homolog

In a systematic evaluation of five 5-n-alkylresorcinol homologs (C17:0, C19:0, C21:0, C23:0, C25:0) against mouse fibroblast L929 normal cell line, 5-n-tricosylresorcinol (C23:0) exhibited IC50 of 1965 µM, compared to 171 µM for C17:0, representing an 11.5-fold reduction in cytotoxicity [1]. Cytotoxicity decreased progressively with increasing chain length: C17:0 (171 µM) > C19:0 (330 µM) > C21:0 (511 µM) > C23:0 (1965 µM) > C25:0 (2142 µM) [1]. The structure-cytotoxicity relationship showed strong correlation (r = 0.965) between carbon number and logIC50 [1].

Cytotoxicity Safety assessment Fibroblast

Antioxidant Activity: C23:0 Shows 5.9-Fold Higher IC50 than C15:0 in Membrane Peroxidation Assay

In an erythrocyte membrane protection assay against hydrogen peroxide-induced lipid peroxidation, 5-n-tricosylresorcinol (C23:0) exhibited an IC50 of 59 µM, compared to 10 µM for C15:0 and 32.5 µM for C19:0 [1]. The antioxidative effect demonstrated clear chain-length dependence, with shorter-chain homologs showing stronger antioxidant activity per unit concentration [1]. The protective effect was also governed by the compounds‘ water-membrane partition coefficient, which varies with chain length [1].

Antioxidant Lipid peroxidation Membrane protection

Cyst-Specific Biosynthesis: 5-n-Tricosylresorcinol as an Azotobacter vinelandii Encystment Marker

In Azotobacter vinelandii encystment, 5-n-tricosylresorcinol (AR1) is synthesized as a cyst-specific structural lipid following PHB accumulation, preceding the synthesis of AR galactosides (AR2) by approximately 6 hours [1]. In the mature cyst, AR1 (comprising both C21:0 and C23:0 homologs) accounts for 5.6% of cyst dry weight, compared to PHB at 8% and AR2 at 4.5% [1]. This regulated, developmentally-timed synthesis distinguishes it from cereal-derived alkylresorcinols that are constitutive grain components [2].

Bacterial encystment Azotobacter Lipid metabolism

Analytical Reference Standard: Certified ≥95.0% (HPLC) Purity for Quantitative LC-MS Applications

5-n-Tricosylresorcinol is commercially available as an analytical reference standard with certified purity ≥95.0% (HPLC) from major suppliers including MilliporeSigma Supelco . The compound is specified for quantification of alkylresorcinols in seeds and biological matrices using UHPLC-ESI-QTOF-MS methodology [1]. Alternative vendors offer purities of 98.0% or ≥98% .

Analytical standard LC-MS Quantification

High-Value Research and Analytical Application Scenarios for 5-n-Tricosylresorcinol (CAS 70110-60-0)


Chain-Length-Dependent Lipoxygenase Inhibition Studies

Use 5-n-tricosylresorcinol as the long-chain reference compound in SAR studies examining the relationship between alkyl chain length and lipoxygenase isoenzyme inhibition efficiency. As the most efficient inhibitor among tested alkylresorcinol homologs with IC50 values in the low µM range , this compound serves as the upper-bound potency reference against which shorter-chain homologs (e.g., C15:0) are compared. Applications include mechanistic enzymology, anti-inflammatory target validation, and structure-guided inhibitor design.

Normal Cell Cytotoxicity Benchmarking in Safety Pharmacology

Employ 5-n-tricosylresorcinol as a low-cytotoxicity control compound in normal fibroblast assays (IC50 = 1965 µM in L929 cells ), providing a baseline for evaluating the safety window of shorter-chain alkylresorcinols or synthetic derivatives. The 11.5-fold lower cytotoxicity relative to C17:0 makes this homolog suitable for applications where minimizing non-specific cellular toxicity is critical, including co-culture systems and formulation excipient safety screening.

Quantitative LC-MS Analysis of Cereal Alkylresorcinol Profiles

Use 5-n-tricosylresorcinol analytical standard (≥95.0% HPLC purity ) as a calibration reference for UHPLC-ESI-QTOF-MS quantification of alkylresorcinols in seeds, cereal products, and biological matrices [3]. The certified single-homolog standard enables accurate determination of C23:0 content in complex grain extracts, supporting food authentication studies, dietary biomarker validation, and whole-grain intake assessment in nutritional epidemiology.

Azotobacter Encystment and Bacterial Dormancy Research

Utilize 5-n-tricosylresorcinol as a specific biochemical marker for Azotobacter vinelandii cyst formation and maturation. The compound accumulates to 5.6% of cyst dry weight during encystment, with synthesis temporally regulated relative to PHB accumulation and AR2 galactoside formation . This application is essential for studies of bacterial developmental biology, dormancy mechanisms, and the biochemical composition of resistant cyst structures.

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